3-(1,1,2,2-Tetrafluoroethoxy)phenol molecular weight
3-(1,1,2,2-Tetrafluoroethoxy)phenol molecular weight
An In-Depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)phenol: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles.[1] Phenolic compounds, in particular, are recurring and significant motifs in a vast number of natural products and FDA-approved pharmaceuticals, valued for their ability to participate in crucial hydrogen bonding interactions with biological targets.[2] This guide focuses on 3-(1,1,2,2-Tetrafluoroethoxy)phenol, a specialized building block that combines the foundational phenol scaffold with the unique physicochemical advantages conferred by a tetrafluoroethoxy substituent.
The incorporation of fluorinated groups, such as the tetrafluoroethoxy moiety, is a well-established strategy in drug design to improve metabolic stability, membrane permeability, and binding affinity.[1] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the physicochemical properties, a robust synthetic protocol, and the strategic utility of 3-(1,1,2,2-Tetrafluoroethoxy)phenol as a valuable intermediate in the synthesis of novel therapeutic agents. The central focus is to deliver not just data, but actionable, field-proven insights grounded in established chemical principles.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. 3-(1,1,2,2-Tetrafluoroethoxy)phenol is a liquid at standard conditions, possessing a unique combination of aromatic and fluorinated aliphatic characteristics.[3] The key quantitative and identifying data are summarized below for ease of reference.
| Property | Value | Source |
| Molecular Weight | 210.128 g/mol | [3] |
| Molecular Formula | C₈H₆F₄O₂ | [3][4][5] |
| CAS Number | 53997-99-2 | [3][4] |
| IUPAC Name | 3-(1,1,2,2-tetrafluoroethoxy)phenol | [3][4] |
| Physical State | Liquid | [3] |
| Purity (Typical) | ≥97% | [3][4] |
| Monoisotopic Mass | 210.0304 Da | [5] |
| InChI Key | DEXGNBYVIMYKJB-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | OC1=CC=CC(OC(F)(F)C(F)F)=C1 | [3] |
Synthesis and Mechanistic Considerations
The synthesis of fluorinated aryl ethers is a critical process in the development of novel compounds for agrochemical and pharmaceutical applications. While multiple routes can be envisioned, a practical and scalable approach involves the nucleophilic substitution of a phenol with a suitable fluorinated electrophile.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The most direct and industrially relevant method for preparing 3-(1,1,2,2-Tetrafluoroethoxy)phenol is the reaction of resorcinol (1,3-dihydroxybenzene) with tetrafluoroethylene (TFE) in the presence of a suitable base. The base deprotonates one of the phenolic hydroxyl groups, forming a potent nucleophile that subsequently attacks the electron-deficient double bond of TFE.
Caption: Proposed synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol via Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is a representative methodology adapted from general procedures for the synthesis of fluoroalkyl aryl ethers.[6]
Objective: To synthesize 3-(1,1,2,2-Tetrafluoroethoxy)phenol from resorcinol and tetrafluoroethylene.
Materials:
-
Resorcinol (1.0 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv.)
-
Dimethylformamide (DMF), anhydrous
-
Tetrafluoroethylene (TFE) gas (1.1 equiv.)
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet, add resorcinol (1.0 equiv.) and anhydrous potassium carbonate (1.5 equiv.).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry.
-
Causality: DMF is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and promotes the SₙAr-type reaction mechanism. Anhydrous conditions are critical to prevent quenching of the phenoxide intermediate.
-
-
Reactant Addition: Heat the mixture to 70-80 °C. Once the temperature is stable, carefully bubble tetrafluoroethylene (TFE) gas (1.1 equiv.) through the reaction mixture via the gas inlet tube.
-
Causality: Heating provides the necessary activation energy for the reaction. Using a slight excess of TFE ensures the complete consumption of the limiting reagent, resorcinol.
-
-
Reaction Monitoring: Allow the reaction to stir at temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 2M HCl to neutralize the excess base and quench the reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.
-
Causality: The brine wash helps to break any emulsions and further removes water from the organic phase.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel to obtain the final 3-(1,1,2,2-Tetrafluoroethoxy)phenol.
Applications in Drug Development
The strategic value of 3-(1,1,2,2-Tetrafluoroethoxy)phenol lies in its utility as a molecular building block for creating more complex drug candidates with enhanced properties.
Role of the Phenol Moiety: The free phenolic hydroxyl group is a versatile functional handle. It can act as both a hydrogen bond donor and acceptor, which is critical for forming specific, high-affinity interactions with protein targets.[2] Furthermore, it provides a reactive site for further chemical modification, allowing for the attachment of other pharmacophoric elements or linkers in more complex synthetic schemes.
Impact of the Tetrafluoroethoxy Group: This fluorinated substituent is not merely a passive placeholder. Its properties significantly influence the parent molecule:
-
Metabolic Stability: The C-F bonds are exceptionally strong, making the tetrafluoroethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can block a potential metabolic hotspot, increasing the half-life and bioavailability of a drug candidate.[1]
-
Lipophilicity: The fluorinated group increases the lipophilicity (logP) of the molecule, which can enhance its ability to cross cellular membranes. This is a critical parameter for oral bioavailability and reaching intracellular targets.
-
Modulation of Acidity: As a potent electron-withdrawing group, it lowers the pKa of the phenolic proton, making it more acidic. This can fine-tune the ionization state of the molecule at physiological pH, impacting solubility and receptor binding.
Conceptual Workflow: Fragment-Based Drug Discovery (FBDD)
This compound is an ideal candidate for a fragment-based drug discovery (FBDD) campaign, where small, low-complexity molecules ("fragments") are screened for weak binding to a target, and then optimized into potent leads.
Caption: Conceptual workflow for utilizing the title compound in Fragment-Based Drug Discovery.
Safety, Handling, and Storage
Given its structure as a substituted phenol, 3-(1,1,2,2-Tetrafluoroethoxy)phenol must be handled with care, assuming it possesses significant toxicity and corrosive properties analogous to other halogenated phenols.[7]
Hazard Identification:
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin. Phenols can be fatal in small doses.[7]
-
Corrosivity: Expected to cause severe skin burns and eye damage.[7] Phenol has anesthetic properties that can mask initial skin exposure, leading to delayed and severe injury.[7]
-
Organ Damage: Prolonged or repeated exposure may cause damage to the liver, kidneys, and nervous system.
Safe Handling Protocol:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7][8]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Provides chemical resistance. Latex is not suitable.[7] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or face shield | Protects against splashes and corrosive vapors.[7] |
| Lab Coat | Standard lab coat with a chemical-resistant apron | Protects skin and clothing from spills. |
-
Spill Response: Treat any spill as a major event. Evacuate the immediate area and notify supervisory and safety personnel. Do not attempt to clean up a significant spill without proper training and equipment.[7]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from strong oxidizing agents and incompatible materials.[7][9]
-
Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light, as phenols can be sensitive.[10]
Conclusion
3-(1,1,2,2-Tetrafluoroethoxy)phenol, with a molecular weight of 210.128 g/mol , is more than a simple chemical entity; it is a strategically designed building block for advanced research.[3] Its hybrid structure, featuring a reactive phenol group and a stabilizing tetrafluoroethoxy moiety, offers a compelling combination of features for medicinal chemists. By providing enhanced metabolic stability and modulated physicochemical properties, it represents a valuable tool for overcoming common challenges in drug discovery. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a clear rationale for its application, empowering researchers to leverage this compound in the pursuit of novel and effective therapeutics.
References
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PubChemLite, "3-(1,1,2,2-tetrafluoroethoxy)phenol," [Link]
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RSC Publishing, "Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions," [Link]
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Carl ROTH, "Phenol - Safety Data Sheet," [Link]
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Texas Woman's University, "Phenol SOP," [Link]
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PubChem, "Phenol, 2-chloro-4-(1,1,2,2-tetrafluoroethoxy)-," [Link]
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PubChem, "1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane," [Link]
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MDPI, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," [Link]
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NSF Public Access Repository, "Phenols in Pharmaceuticals: Analysis of a Recurring Motif," [Link]
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RSC Publishing, "Synthesis of the first 4-oxobutane-1,1,2,2-tetracarbonitriles containing a phenol fragment," [Link]
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PubMed Central, "Synthesis and clinical application of new drugs approved by FDA in 2022," [Link]
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MDPI, "FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis," [Link]
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